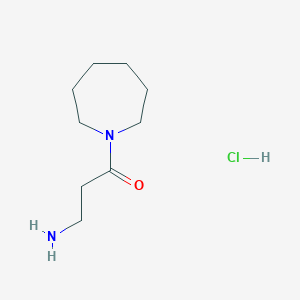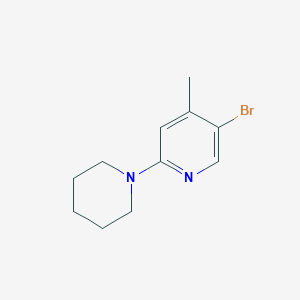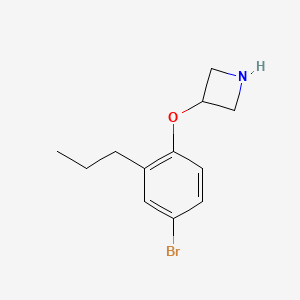
5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine
Descripción general
Descripción
5-Bromo-4-methyl-N-nitropyridin-2-amine is a heterocyclic compound used as a pharmaceutical intermediate . It has the molecular formula C6H6BrN3O2 .
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-methyl-N-nitropyridin-2-amine is 232.03, and its exact mass is 230.96400 . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 1 rotatable bond .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-N-nitropyridin-2-amine has a density of 1.773, a melting point of 162 ºC, a boiling point of 332.4ºC at 760 mmHg, and a flash point of 154.8ºC . Its refractive index is 1.652 .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
- A study on the synthesis of novel pyridine derivatives using 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine demonstrated its application in creating new compounds through Suzuki cross-coupling reactions. These pyridine derivatives showed potential as chiral dopants for liquid crystals and had various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Antiviral Activity Studies
- Research involving 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-4-methyl-N-(4-methylphenyl)-2-pyridinamine, revealed antiviral activities against retroviruses. Some derivatives inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Inhibition of Carbon Steel Corrosion
- A study explored the efficiency of novel Schiff bases, including 5-Bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic chloride-containing media. The research demonstrated the potential use of these compounds as corrosion inhibitors (El-Lateef et al., 2015).
Antimicrobial Properties
- Investigations into the antibacterial properties of nickel(II) complexes with new acylhydrazone derivatives, including 5-Bromo-2-hydroxyphenyl-(methyl)methylene-4-hydroxybenzohydrazide, showed effectiveness against various bacteria such as E. coli and S. aureus. This suggests the potential application of these compounds in antimicrobial treatments (Yu-jie, 2011).
Spectroscopic and Optical Studies
- Research on the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine included density functional theory studies and evaluations of its antimicrobial activities. This work highlights its application in the field of molecular spectroscopy and potential medical uses (Vural & Kara, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-4-methyl-N-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-11(6-4-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAKULGBLXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)



![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)



![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

